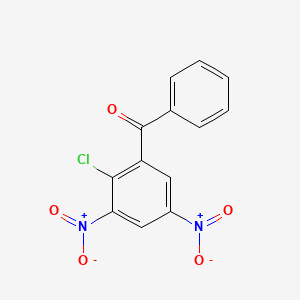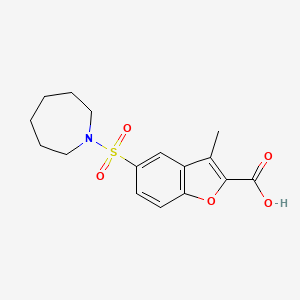
N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by its complex structure, which includes a fluorophenyl group, a trimethyl group, and a phenyl group attached to a dihydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 2,2,4-trimethyl-1,2-dihydroquinoline-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with varying oxidation states.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Similar structure but with a bromine atom instead of fluorine.
N-(4-chlorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its bromine and chlorine analogs.
Properties
Molecular Formula |
C25H25FN2O |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide |
InChI |
InChI=1S/C25H25FN2O/c1-24(2)17-25(3,18-9-5-4-6-10-18)21-11-7-8-12-22(21)28(24)23(29)27-20-15-13-19(26)14-16-20/h4-16H,17H2,1-3H3,(H,27,29) |
InChI Key |
PLTHCBBZEADQJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)F)(C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-[(2-chlorobenzyl)oxy]-3-(morpholin-4-yl)-4-phenylquinoline](/img/structure/B11186540.png)
![3-[1-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-9-[(2,5-dimethylphenyl)methoxy]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11186544.png)
![1-(3,4-dimethylphenyl)-7,8-dimethyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11186547.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B11186552.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide](/img/structure/B11186554.png)
![N-(3-methoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11186569.png)
amine](/img/structure/B11186576.png)
![3-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4H-1,2,4-triazole](/img/structure/B11186579.png)

![1-(6-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-2-phenyl-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone](/img/structure/B11186593.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-methoxyphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11186607.png)
![4-(4-Chlorophenyl)-1-[3-(2-furyl)acryloyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11186614.png)
![Ethyl 4-({4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B11186622.png)
